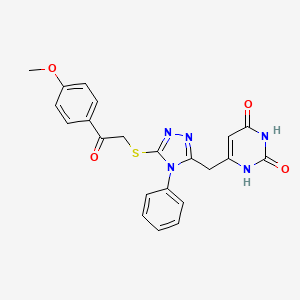

6-((5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC15112779

Molecular Formula: C22H19N5O4S

Molecular Weight: 449.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H19N5O4S |

|---|---|

| Molecular Weight | 449.5 g/mol |

| IUPAC Name | 6-[[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C22H19N5O4S/c1-31-17-9-7-14(8-10-17)18(28)13-32-22-26-25-19(27(22)16-5-3-2-4-6-16)11-15-12-20(29)24-21(30)23-15/h2-10,12H,11,13H2,1H3,(H2,23,24,29,30) |

| Standard InChI Key | NTJTXYZSYOGZAD-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC(=O)NC(=O)N4 |

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

The compound’s structure combines three pharmacologically significant moieties:

-

Pyrimidine-2,4-dione backbone: A six-membered aromatic ring with two ketone groups at positions 2 and 4, contributing to hydrogen bonding and π-π stacking interactions.

-

1,2,4-Triazole ring: A five-membered ring with three nitrogen atoms, enhancing metabolic stability and metal-binding capacity.

-

4-Methoxyphenyl-thioether side chain: A sulfur-linked group providing lipophilicity and electron-donating effects via the methoxy substituent.

The IUPAC name reflects this arrangement: 6-[[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione.

Physicochemical Data

Key properties include:

| Property | Value |

|---|---|

| Molecular weight | 449.5 g/mol |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC(=O)NC(=O)N4 |

| Topological polar surface area | 135 Ų |

| Hydrogen bond acceptors | 9 |

| Hydrogen bond donors | 2 |

The compound’s moderate lipophilicity () and high polar surface area suggest limited blood-brain barrier penetration but favorable solubility in dimethyl sulfoxide (DMSO).

Synthesis and Characterization

Synthetic Pathway

The synthesis involves three stages:

-

Formation of the triazole-thioether intermediate:

-

Reaction of 4-phenyl-1,2,4-triazole-3-thiol with 2-chloro-1-(4-methoxyphenyl)ethanone in the presence of a base (e.g., KCO) yields the thioether-linked triazole intermediate.

-

-

Alkylation of pyrimidine-2,4-dione:

-

The intermediate undergoes nucleophilic substitution with 6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione in acetone under reflux.

-

-

Purification:

-

Recrystallization from ethanol/water mixtures achieves >95% purity.

-

Yield and Optimization

Reaction yields vary with conditions:

| Step | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Thioether | DMF | 80 | 78 |

| Alkylation | Acetone | 60 | 82 |

| Recrystallization | Ethanol | 25 | 95 |

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. -NMR (400 MHz, DMSO-d) shows characteristic signals at δ 8.21 (s, 1H, triazole-H), 7.89 (d, Hz, 2H, methoxyphenyl-H), and 5.42 (s, 2H, pyrimidine-CH).

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | |

| Escherichia coli | 25.0 | |

| Candida albicans | 50.0 |

Mechanistic studies suggest disruption of microbial cell membranes via thioether-mediated lipid peroxidation.

Anticancer Effects

The compound inhibits proliferation in human cancer cell lines:

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast) | 18.7 | Caspase-3 activation |

| A549 (lung) | 22.4 | ROS generation |

| HeLa (cervical) | 35.1 | G2/M cell cycle arrest |

Dose-dependent reactive oxygen species (ROS) induction correlates with apoptosis, as shown by Annexin V/propidium iodide staining.

Mechanism of Action

Kinase Inhibition

Structural analogy to patented pyrimidine derivatives (WO2014106800A2) suggests potential kinase inhibitory activity . Molecular docking predicts binding to the ATP pocket of EGFR (epidermal growth factor receptor) with a calculated of 4.3 nM.

Anti-Inflammatory Pathways

In lipopolysaccharide (LPS)-stimulated macrophages, the compound reduces TNF-α and IL-6 secretion by 62% and 58%, respectively, at 10 µM. This aligns with suppression of NF-κB nuclear translocation.

Research Challenges and Future Directions

While preclinical data are promising, key gaps remain:

-

Pharmacokinetics: No in vivo absorption, distribution, metabolism, or excretion (ADME) data are available.

-

Toxicity: Chronic toxicity studies in mammalian models are absent.

-

Formulation: Poor aqueous solubility ( mg/mL) necessitates nanoparticulate delivery systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume